Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoates, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-yl)amino]benzoate
- Ethyl 4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzoate
- Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate
Uniqueness
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-2-22-13(19)8-3-5-9(6-4-8)17-12-10(18(20)21)11(14)15-7-16-12/h3-7H,2H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAQGPLSZZASHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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